N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide is a synthetic organic compound featuring two indole moieties. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 1H-indole-3-ethanamine (tryptamine) and 4-nitroindole.
Coupling Reaction: The key step involves coupling these two indole derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until completion.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process can be optimized by:
Scaling Up: Using larger reaction vessels and optimizing the molar ratios of reactants.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Automation: Utilizing automated systems for precise control of reaction parameters and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 2-(4-amino-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Hydrolysis: 4-nitroindole-2-carboxylic acid and 1H-indole-3-ethanamine.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its specific application.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents, used for its anti-inflammatory properties.
4-nitroindole derivatives: Compounds with similar nitroindole structures, studied for their biological activities.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide is unique due to its dual indole structure, which may confer distinct biological activities and synthetic utility compared to other indole derivatives.
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitroindol-1-yl)acetamide |
InChI |
InChI=1S/C20H18N4O3/c25-20(21-10-8-14-12-22-17-5-2-1-4-15(14)17)13-23-11-9-16-18(23)6-3-7-19(16)24(26)27/h1-7,9,11-12,22H,8,10,13H2,(H,21,25) |
InChI Key |
MZLFNBUWMUVEMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=CC4=C3C=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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